molecular formula C15H13BrO3 B2559500 Methyl 3-(benzyloxy)-5-bromobenzoate CAS No. 1820683-74-6

Methyl 3-(benzyloxy)-5-bromobenzoate

Cat. No.: B2559500
CAS No.: 1820683-74-6
M. Wt: 321.17
InChI Key: XRXQMBJXLSNIJJ-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Aromatic Esters in Contemporary Chemical Research

Halogenated aromatic esters are prized for their dual functionality. The halogen atom, typically chlorine, bromine, or iodine, provides a reactive handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These powerful carbon-carbon and carbon-heteroatom bond-forming methodologies are foundational to modern synthetic chemistry, enabling the assembly of complex molecular frameworks from simpler precursors. The ester functionality, on the other hand, can be readily transformed into other functional groups, such as carboxylic acids, amides, or alcohols, or it can be a key feature of the final target molecule, contributing to its biological activity or material properties. The strategic placement of both the halogen and the ester group on the aromatic ring allows for precise control over the synthetic route and the final molecular structure.

Overview of "Methyl 3-(benzyloxy)-5-bromobenzoate" as a Synthetic Building Block

Within this important class of compounds, this compound stands out as a particularly useful and versatile synthetic building block. Its structure incorporates a bromine atom, a methyl ester, and a benzyloxy group attached to a central benzene (B151609) ring. Each of these components imparts specific reactivity and utility to the molecule. The bromine atom at the 5-position is a prime site for cross-coupling reactions, allowing for the introduction of a wide range of substituents. The methyl ester at the 1-position can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. The benzyloxy group at the 3-position serves as a protected phenol (B47542), which can be deprotected at a later synthetic stage to reveal a reactive hydroxyl group. This trifunctional nature makes this compound a highly valuable intermediate for the synthesis of complex, polyfunctional aromatic compounds.

A research paper on the cyclization of a related compound, 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, highlights the potential for this class of molecules to be used in the synthesis of heterocyclic scaffolds like chromane (B1220400) derivatives, which are being investigated for their potential as antitubercular agents. mdpi.comunimi.it

Research Objectives and Scope for Investigation of "this compound"

The primary research objective concerning this compound is to fully exploit its potential as a versatile building block in the synthesis of novel and functional organic molecules. The scope of investigation includes:

Elucidation of Synthetic Pathways: Developing efficient and scalable synthetic routes to this compound from readily available starting materials.

Exploration of Reactivity: Systematically investigating the reactivity of its three key functional groups—the bromo substituent, the methyl ester, and the benzyloxy group—in a variety of chemical transformations. This includes optimizing conditions for cross-coupling reactions at the bromine position, exploring selective transformations of the ester, and developing efficient deprotection strategies for the benzyloxy group.

Application in Target-Oriented Synthesis: Utilizing this compound as a key intermediate in the total synthesis of biologically active natural products and pharmaceutical drug candidates. Of particular interest is its potential application in the synthesis of compounds with anti-inflammatory, anti-cancer, or anti-microbial properties, given the prevalence of substituted benzoate (B1203000) and halogenated aromatic motifs in such molecules.

Development of Novel Molecular Scaffolds: Employing this building block in the construction of novel and diverse molecular scaffolds for use in medicinal chemistry and materials science.

Through a comprehensive investigation of its synthesis and reactivity, the full potential of this compound as a strategic tool in advanced organic synthesis can be realized.

Chemical Compound Information

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1820683-74-6C15H13BrO3321.17
3-(propargyloxy)-5-benzyloxy-benzoic acid methyl esterNot AvailableC18H16O4296.32
Methyl 3-bromobenzoate618-89-3C8H7BrO2215.04

Chemical Properties of this compound

PropertyValue
Synonyms 3-Benzyloxy-5-bromo-benzoic acid methyl ester
SMILES O=C(OC)C1=CC(Br)=CC(OCC2=CC=CC=C2)=C1
Topological Polar Surface Area (TPSA) 35.53 Ų
logP 3.8147
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 0
Rotatable Bonds 4

Data sourced from chemical supplier databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-5-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-15(17)12-7-13(16)9-14(8-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXQMBJXLSNIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Benzyloxy 5 Bromobenzoate

Transformations Involving the Aryl Bromide Substituent

The aryl bromide moiety in Methyl 3-(benzyloxy)-5-bromobenzoate is a key functional group that enables the formation of new carbon-carbon and carbon-heteroatom bonds. This section details the various metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution reactions, and metal-halogen exchange processes that this functionality can undergo.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular frameworks. While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of the aryl bromide group is well-established and its participation in these reactions can be confidently predicted based on extensive precedent with analogous substrates.

The Suzuki-Miyaura coupling , which joins an organoboron species with an organohalide, is a widely used method for forming biaryl compounds. thieme-connect.desynhet.com The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to yield the corresponding 3-(benzyloxy)-5-arylbenzoate derivative. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. beilstein-journals.org

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. researchgate.net This reaction, catalyzed by a palladium complex in the presence of a base, would enable the introduction of a vinyl group at the 5-position of the benzoate (B1203000) ring. thieme-connect.de

The Sonogashira coupling provides a route to aryl alkynes through the reaction of an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes. beilstein-journals.orgresearchgate.net This transformation would allow for the direct installation of an alkynyl moiety onto the aromatic core of this compound.

The Negishi coupling utilizes an organozinc reagent to couple with an organohalide. beilstein-journals.org This reaction is known for its high functional group tolerance and can be employed to introduce a variety of alkyl, aryl, or vinyl groups.

Table 1: Predicted Metal-Catalyzed Cross-Coupling Reactions of this compound

Coupling ReactionCoupling PartnerCatalyst System (Typical)Expected Product
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, base (e.g., Na₂CO₃)Methyl 3-(benzyloxy)-5-arylbenzoate
HeckAlkene (e.g., Styrene)Pd(OAc)₂, PPh₃, base (e.g., Et₃N)Methyl 3-(benzyloxy)-5-styrylbenzoate
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N)Methyl 3-(benzyloxy)-5-alkynylbenzoate
NegishiOrganozinc reagentPd(PPh₃)₄ or Ni(dppe)Cl₂Methyl 3-(benzyloxy)-5-substituted benzoate
Interactive Data Table

Metal-Halogen Exchange Processes

Metal-halogen exchange is a powerful method for converting aryl halides into highly reactive organometallic reagents. wikipedia.org This transformation is typically achieved by treating the aryl bromide with a strong organometallic base, most commonly an organolithium reagent such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgharvard.edu The presence of the benzyloxy group, which contains an ether linkage, can potentially influence the rate and outcome of this reaction. wikipedia.org

The resulting aryllithium or arylmagnesium species is a potent nucleophile and can react with a wide range of electrophiles to introduce new functional groups at the 5-position of the benzoate ring. This two-step sequence of metal-halogen exchange followed by quenching with an electrophile provides a versatile strategy for the functionalization of this compound.

Table 2: Predicted Metal-Halogen Exchange and Subsequent Reactions

ReagentIntermediateElectrophileFinal Product
n-BuLi5-Lithio-3-(benzyloxy)benzoateCO₂5-(Methoxycarbonyl)-3-(benzyloxy)benzoic acid
i-PrMgCl5-(Magnesiochloro)-3-(benzyloxy)benzoateAldehyde (RCHO)Methyl 3-(benzyloxy)-5-(hydroxy(R)methyl)benzoate
t-BuLi5-Lithio-3-(benzyloxy)benzoateKetone (R₂CO)Methyl 3-(benzyloxy)-5-(hydroxy(R₂)methyl)benzoate
Interactive Data Table

Reactivity of the Methyl Ester Functional Group

The methyl ester group in this compound is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups such as carboxylic acids and different esters.

Hydrolysis and Saponification Reactions

The hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous medium.

Saponification , the base-mediated hydrolysis of an ester, is a more common and often more efficient method. operachem.com Treatment of this compound with a strong base, such as sodium hydroxide or potassium hydroxide, in a mixture of water and a co-solvent like methanol or ethanol, followed by acidification, will yield 3-(benzyloxy)-5-bromobenzoic acid. researchgate.net A similar transformation has been reported for the hydrolysis of benzyl (B1604629) 2-(benzyloxy)-5-bromobenzoate to 2-(benzyloxy)-5-bromobenzoic acid using sodium hydroxide in methanol and water. nih.gov

Table 3: Hydrolysis and Saponification of this compound

ReactionReagentsProduct
Acid-Catalyzed HydrolysisH₂O, H⁺ (e.g., HCl)3-(Benzyloxy)-5-bromobenzoic acid
Saponification1. NaOH or KOH, H₂O/MeOH 2. H₃O⁺3-(Benzyloxy)-5-bromobenzoic acid
Interactive Data Table

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. For this compound, reaction with a different alcohol in the presence of a suitable catalyst would lead to the formation of a new ester. For example, reacting the methyl ester with ethanol in the presence of an acid catalyst would produce ethyl 3-(benzyloxy)-5-bromobenzoate and methanol. The equilibrium of this reaction can be shifted towards the product by using a large excess of the new alcohol or by removing the methanol as it is formed.

Table 4: Transesterification of this compound

Reactant AlcoholCatalystProduct
EthanolH⁺ or BaseEthyl 3-(benzyloxy)-5-bromobenzoate
PropanolH⁺ or BasePropyl 3-(benzyloxy)-5-bromobenzoate
IsopropanolH⁺ or BaseIsopropyl 3-(benzyloxy)-5-bromobenzoate
Interactive Data Table

Reduction to Alcohol Derivatives

The methyl ester group in this compound can be readily reduced to the corresponding primary alcohol, (3-(benzyloxy)-5-bromophenyl)methanol. This transformation is typically achieved using powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent for the reduction of esters to alcohols. study.comlumenlearning.commasterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxide leaving group and a subsequent second hydride attack on the intermediate aldehyde, which is then reduced to the primary alcohol upon acidic workup.

The general mechanism for the reduction of a methyl benzoate to a benzyl alcohol using LiAlH₄ is as follows:

Nucleophilic attack of a hydride ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the methoxide ion to form an aldehyde.

A second nucleophilic attack by a hydride ion on the aldehyde carbonyl carbon.

Formation of an alkoxide intermediate.

Protonation of the alkoxide during workup to yield the primary alcohol.

While sodium borohydride (NaBH₄) is a milder reducing agent capable of reducing aldehydes and ketones, it is generally not reactive enough to reduce esters. lumenlearning.com Therefore, for the conversion of this compound to (3-(benzyloxy)-5-bromophenyl)methanol, LiAlH₄ is the preferred reagent.

Table 1: Reagents for the Reduction of Methyl Benzoate Derivatives
ReagentAbbreviationTypical SubstratesExpected Product with this compoundReference
Lithium Aluminum HydrideLiAlH₄Esters, Carboxylic Acids, Aldehydes, Ketones(3-(benzyloxy)-5-bromophenyl)methanol study.comlumenlearning.commasterorganicchemistry.com
Sodium BorohydrideNaBH₄Aldehydes, KetonesNo reaction with the ester group lumenlearning.com

Amidation and Related Transformations

The methyl ester functionality of this compound can undergo amidation to form the corresponding benzamide derivatives. This transformation typically involves the reaction of the ester with a primary or secondary amine. The direct amidation of unactivated esters can be challenging and often requires elevated temperatures or the use of catalysts. researchgate.net

Various catalytic systems have been developed to facilitate the amidation of methyl benzoates. For instance, niobium(V) oxide has been shown to be an effective heterogeneous catalyst for the direct amidation of methyl benzoate with a range of amines under solvent-free conditions. researchgate.net Other methods may involve the use of Lewis acids or other activating agents to enhance the electrophilicity of the carbonyl carbon, thereby promoting the nucleophilic attack by the amine.

The general reaction for the amidation of this compound can be represented as: this compound + R¹R²NH → N-R¹,N-R²-3-(benzyloxy)-5-bromobenzamide + CH₃OH

The choice of reaction conditions and catalyst will depend on the reactivity of the specific amine used. For example, more nucleophilic aliphatic amines may react more readily than less nucleophilic aromatic amines. researchgate.net

Chemistry of the Benzyloxy Ethereal Linkage

The benzyloxy group in this compound serves as a common protecting group for the phenolic hydroxyl group. Its removal, or deprotection, is a key transformation in synthetic sequences.

Several methods are available for the selective cleavage of the benzyloxy ether, with catalytic hydrogenolysis and the use of strong Lewis acids being the most prevalent.

Catalytic Hydrogenolysis : This is a widely used method for debenzylation. The reaction is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). nacatsoc.orgambeed.comacsgcipr.org The process involves the cleavage of the C-O bond of the ether, yielding the corresponding phenol (B47542) and toluene. A significant advantage of this method is its mildness and high chemoselectivity. However, care must be taken in molecules that contain other reducible functional groups. In the case of this compound, there is a potential for the concurrent reduction of the bromo substituent (hydrodebromination). Selective debenzylation in the presence of an aromatic halogen can often be achieved by careful selection of the catalyst and reaction conditions. nacatsoc.org

Lewis Acid-Mediated Cleavage : Strong Lewis acids, such as boron trichloride (BCl₃), are effective reagents for the cleavage of benzyl ethers. organic-chemistry.orgresearchgate.netelsevierpure.com This method is particularly useful when catalytic hydrogenolysis is not feasible due to the presence of sensitive functional groups. The reaction is typically performed at low temperatures. The addition of a cation scavenger, such as pentamethylbenzene, can prevent side reactions like Friedel-Crafts benzylation of the aromatic ring by the liberated benzyl cation. organic-chemistry.orgresearchgate.net This method has been shown to be compatible with a variety of functional groups, including esters and aryl halides. researchgate.net

Table 2: Common Methods for Benzyl Ether Deprotection
MethodReagentsKey FeaturesPotential Side Reactions with Target MoleculeReference
Catalytic HydrogenolysisH₂, Pd/CMild, high yield, chemoselectiveHydrodebromination nacatsoc.orgambeed.comacsgcipr.org
Lewis Acid CleavageBCl₃, pentamethylbenzeneEffective for complex molecules, avoids hydrogenationPotential for Friedel-Crafts side reactions without a scavenger organic-chemistry.orgresearchgate.netelsevierpure.com

The benzyloxy group itself is generally stable under a wide range of nucleophilic conditions. The ether oxygen has lone pairs of electrons, making it a weak Lewis base, but it does not typically react with common nucleophiles.

Under electrophilic conditions, the primary site of reactivity is the aromatic ring of the benzyloxy group, which can undergo electrophilic aromatic substitution. However, in the context of the entire this compound molecule, the benzoate ring is generally more deactivated and therefore less susceptible to electrophilic attack than the benzyl ring of the ether.

Electrophilic Aromatic Substitution on the Benzoate Ring

Electrophilic aromatic substitution on the benzoate ring of this compound is governed by the directing effects of the three existing substituents: the benzyloxy group (-OCH₂Ph), the bromo group (-Br), and the methyl ester group (-CO₂Me).

Directing Effects of the Substituents :

Benzyloxy group (-OCH₂Ph) : The ether oxygen has lone pairs that can be donated to the ring through resonance, making it an activating group and an ortho, para-director. libretexts.org

Bromo group (-Br) : Halogens are deactivating due to their inductive electron-withdrawing effect, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance to stabilize the arenium ion intermediate. latech.edu

Methyl ester group (-CO₂Me) : The carbonyl group is strongly electron-withdrawing through both induction and resonance, making it a deactivating group and a meta-director. libretexts.org

Regioselectivity of Substitution : In this compound, the substituents are in a 1,3,5-arrangement. The positions available for substitution are C2, C4, and C6.

The benzyloxy group at C3 directs ortho (to C2 and C4) and para (to C6).

The bromo group at C5 directs ortho (to C4 and C6) and para (to C2).

The methyl ester group at C1 directs meta (to C3 and C5, which are already substituted).

Radical Reactions Involving "this compound"

The presence of a bromine atom on the aromatic ring introduces the possibility of radical reactions. While electrophilic substitution is the more common pathway for aromatic compounds, radical reactions can be initiated under specific conditions, often involving radical initiators and light or heat.

One common type of radical reaction involving aryl bromides is their participation in cross-coupling reactions that proceed through a radical mechanism. However, a more direct radical reaction would be a radical-initiated substitution. For instance, benzylic and allylic positions are susceptible to radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator. youtube.com In the case of this compound, the benzylic protons on the -OCH₂Ph group could potentially undergo radical abstraction followed by bromination.

Furthermore, the C-Br bond can be cleaved homolytically under certain conditions to generate an aryl radical. This aryl radical could then participate in various radical chain reactions, such as reduction (dehalogenation) with a reagent like tributyltin hydride (Bu₃SnH), or addition to alkenes. libretexts.org These types of reactions, however, typically require specific radical initiators and conditions tailored to promote the radical pathway over ionic pathways.

Kinetic and Thermodynamic Characterization of Key Reactions

A detailed quantitative analysis of the reaction kinetics and thermodynamics for "this compound" is not extensively documented in publicly available literature. However, a qualitative and semi-quantitative understanding can be derived from the well-established principles of physical organic chemistry and the extensive research on analogous chemical systems. The reactivity of this compound is primarily dictated by its three key functional groups: the aryl bromide, the methyl ester, and the benzyloxy ether.

The electronic properties of the substituents on the benzene (B151609) ring play a crucial role in determining the rates and equilibria of its reactions. The bromine atom and the methoxycarbonyl group (-COOCH₃) are both electron-withdrawing groups, primarily through their negative inductive effects, which deactivate the aromatic ring towards electrophilic aromatic substitution but activate it for nucleophilic aromatic substitution. Conversely, the benzyloxy group (-OCH₂Ph) is an electron-donating group due to the resonance effect of the oxygen lone pairs, which can influence the reactivity at the ortho and para positions, though its effect at the meta position relative to the bromine is less direct.

Palladium-Catalyzed Cross-Coupling Reactions:

This compound is a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, share a common catalytic cycle that typically involves oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination.

The oxidative addition of the aryl bromide to a palladium(0) complex is often the rate-determining step in these catalytic cycles. rsc.orgwikipedia.org The rate of this step is influenced by the electronic nature of the aryl halide. For aryl bromides, the general reactivity trend is that electron-withdrawing groups on the aromatic ring accelerate the oxidative addition. semanticscholar.org In the case of this compound, the electron-withdrawing methyl ester group would be expected to increase the rate of oxidative addition compared to an unsubstituted bromobenzene.

The Sonogashira coupling , reacting with a terminal alkyne, also typically has the oxidative addition of the aryl halide as the rate-limiting step. rsc.orgwikipedia.org The reactivity order for the halide is I > OTf ≥ Br >> Cl. wikipedia.org Therefore, the bromo-substituent in the target molecule provides good reactivity. The reaction is generally considered to be thermodynamically driven by the formation of the stable C(sp²)-C(sp) bond.

The Buchwald-Hartwig amination , for the formation of a carbon-nitrogen bond, follows a similar catalytic cycle where the oxidative addition of the aryl halide to the palladium(0) complex is a key step. wikipedia.orgyoutube.com The reaction is thermodynamically favored by the formation of the stable C-N bond.

A summary of the expected kinetic and thermodynamic influences of the substituents on these key reactions is presented in the table below.

Reaction TypeExpected Kinetic Influence of SubstituentsExpected Thermodynamic ProfileKey Mechanistic Step Influenced
Suzuki-Miyaura CouplingThe electron-withdrawing nature of the methyl ester group is expected to accelerate the rate-determining oxidative addition step. The benzyloxy group may have a minor electronic effect from the meta position.Generally exergonic and thermodynamically favorable, driven by the formation of a stable C-C bond and inorganic byproducts.Oxidative Addition
Sonogashira CouplingSimilar to the Suzuki coupling, the reaction rate is anticipated to be enhanced by the electron-withdrawing ester group facilitating the oxidative addition of the C-Br bond to the palladium catalyst.Thermodynamically favorable due to the formation of a strong and stable C(sp²)-C(sp) bond.Oxidative Addition rsc.orgwikipedia.org
Buchwald-Hartwig AminationThe kinetics are expected to be favorable due to the activating effect of the methyl ester on the oxidative addition step. Steric hindrance from the benzyloxy group is minimal at the meta position.The formation of the C-N bond is a thermodynamically favorable process.Oxidative Addition
Nucleophilic Aromatic Substitution (SNAr)The presence of the electron-withdrawing methyl ester group, particularly its ability to stabilize a negative charge via resonance from the meta position, would increase the rate of nucleophilic attack.The thermodynamic favorability depends on the strength of the incoming nucleophile and the stability of the leaving group (bromide). Generally feasible with strong nucleophiles.Formation of the Meisenheimer-like intermediate
Ester Hydrolysis (Saponification)The rate of hydrolysis would be influenced by the electronic effects of the bromo and benzyloxy substituents. Both are electron-withdrawing via induction, which would make the carbonyl carbon more electrophilic and increase the rate of nucleophilic attack by hydroxide.The hydrolysis of an ester to a carboxylate salt under basic conditions is an essentially irreversible and thermodynamically favorable process.Nucleophilic attack on the carbonyl carbon

Nucleophilic Aromatic Substitution (SNAr):

While palladium-catalyzed reactions are more common for aryl bromides, under certain conditions with strong nucleophiles, nucleophilic aromatic substitution can occur. The rate of SNAr reactions is highly dependent on the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. masterorganicchemistry.com The methyl ester group, being electron-withdrawing, would facilitate this reaction by stabilizing the negative charge that develops on the aromatic ring during the nucleophilic attack. The rate-determining step is typically the formation of this anionic intermediate. masterorganicchemistry.com

Ester Hydrolysis:

The methyl ester group can undergo hydrolysis, particularly under basic conditions (saponification). The kinetics of this reaction are well-understood and generally follow a second-order rate law, being first order in both the ester and the hydroxide ion. The rate of hydrolysis is influenced by the electronic effects of the substituents on the benzene ring. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide and thus increasing the rate of hydrolysis. chegg.com Both the bromo and benzyloxy groups are inductively electron-withdrawing, which would be expected to result in a faster hydrolysis rate compared to methyl benzoate. The hydrolysis of esters to the corresponding carboxylate and alcohol is a thermodynamically favorable process, especially under basic conditions where the formation of the resonance-stabilized carboxylate anion drives the equilibrium.

Applications of Methyl 3 Benzyloxy 5 Bromobenzoate in Complex Organic Synthesis

Role as a Versatile Intermediate in Multi-Step Synthesis

The strategic placement of orthogonal functional groups on Methyl 3-(benzyloxy)-5-bromobenzoate makes it a versatile intermediate for multi-step synthetic sequences. The bromine atom can participate in various cross-coupling reactions, the ester group can be hydrolyzed or converted to other functional groups, and the benzyloxy group can be selectively cleaved to reveal a phenol (B47542). This allows for a stepwise and controlled construction of complex target molecules.

A notable example of its application is in the synthesis of chromane (B1220400) derivatives. Chromane is a bicyclic scaffold found in a variety of bioactive natural products and synthetic compounds. mdpi.com In a synthetic route targeting chromane-based inhibitors of salicylate (B1505791) synthase in M. tuberculosis, a related precursor, 3,5-dihydroxymethylbenzoate, is utilized. mdpi.com This starting material is first alkylated and then the remaining hydroxyl group is protected with a benzyl (B1604629) group, forming a structure analogous to this compound. mdpi.com This core is then carried through a series of reactions, including cyclization, to form the desired chromane scaffold. mdpi.com

The compound also serves as a precursor for other bioactive molecules. For instance, derivatives of this compound are used in the synthesis of 3-(adenosylthio)benzoic acid derivatives, which have been investigated as inhibitors of SARS-CoV-2 Nsp14 methyltransferase. nih.gov

Construction of Novel Aromatic and Heterocyclic Scaffolds

The functional handles on this compound allow for its use in the construction of diverse aromatic and heterocyclic systems. The bromine atom is particularly useful for forming new carbon-carbon or carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi couplings. sigmaaldrich.com

One specific application is in the synthesis of chromene and chromane scaffolds. mdpi.com A related compound, 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, undergoes a cyclization reaction to yield Methyl 5-(benzyloxy)-2H-chromene-7-carboxylate as a side product. mdpi.com Subsequent hydrogenation can reduce the double bond and deprotect the benzyl group to afford the corresponding chromane. mdpi.com This demonstrates how the benzyloxy-substituted aromatic ring of the precursor is incorporated into the final heterocyclic product.

The general synthetic utility of related brominated benzoates is well-established for building biaryl structures and other complex aromatic systems, suggesting the potential for this compound in similar transformations. sigmaaldrich.com

Precursor in the Synthesis of Architecturally Complex Molecules

The utility of this compound extends to the synthesis of architecturally complex molecules, particularly those with biological relevance. Its role as an intermediate allows for the introduction of a substituted phenyl moiety into a larger molecular framework.

In the context of potential antitubercular agents, the synthesis of chromane derivatives from precursors related to this compound highlights its use in building molecules with a specific three-dimensional architecture designed to interact with a biological target. mdpi.com The following table outlines a synthetic sequence starting from a related precursor to form a chromane scaffold.

StepStarting MaterialReagents and ConditionsProductNotes
13,5-dihydroxymethylbenzoatePropargyl bromide, K₂CO₃, 18-crown-6, DMF, 80°C, 48hMono-alkylated methyl benzoate (B1203000)Alkylation of one hydroxyl group. mdpi.com
2Mono-alkylated methyl benzoateBenzyl bromide, K₂CO₃, N₂, reflux, 4h3-(propargyloxy)-5-benzyloxy-benzoic acid methyl esterProtection of the remaining hydroxyl group. mdpi.com
33-(propargyloxy)-5-benzyloxy-benzoic acid methyl esterN,N-diethylaniline, 210°C, 24hMixture of chromene derivativesCyclization to form the heterocyclic ring. mdpi.com
4Mixture of chromene derivatives10% H₂/Pd-C, MeOH, RT, 6hMixture of chromane derivativesReduction of the double bond and deprotection. mdpi.com

Utilization in Divergent Synthetic Libraries

Divergent synthesis is a strategy used to create a library of structurally related compounds from a common intermediate. The functional groups on this compound make it a suitable scaffold for such an approach. The bromine atom can be subjected to a variety of cross-coupling reactions with different boronic acids or other organometallic reagents to introduce diverse substituents. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a range of amides or other derivatives. The benzyloxy group can be removed to reveal a phenol, which can then be alkylated or otherwise modified.

While the structure of this compound is well-suited for the generation of divergent synthetic libraries, specific examples of its use for this purpose are not extensively detailed in the available scientific literature. However, the principles of divergent synthesis have been applied to similarly functionalized aromatic compounds. nih.govrsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are modern techniques that can offer advantages in terms of safety, efficiency, and scalability compared to traditional batch chemistry. nih.gov These methods are particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters.

The types of reactions for which this compound is a suitable substrate, such as cross-coupling reactions, are often amenable to flow chemistry conditions. However, a review of the current literature does not provide specific examples of the integration of this compound into flow chemistry or automated synthesis platforms. The application of these technologies to this particular intermediate has not yet been a focus of published research.

Advanced Spectroscopic and Structural Characterization of Methyl 3 Benzyloxy 5 Bromobenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For Methyl 3-(benzyloxy)-5-bromobenzoate, ¹H and ¹³C NMR spectra offer primary evidence for its molecular framework, identifying the distinct chemical environments of hydrogen and carbon atoms. The ¹H NMR spectrum is expected to show signals corresponding to the methyl ester protons, the benzylic methylene (B1212753) protons, and the aromatic protons of both the benzoate (B1203000) and benzyl (B1604629) rings. Similarly, the ¹³C NMR spectrum would reveal distinct resonances for the carbonyl carbon, the ester and ether aliphatic carbons, and the various aromatic carbons.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unequivocally assign all proton and carbon signals and to establish connectivity within the molecule, multi-dimensional NMR experiments are essential.

Correlation Spectroscopy (COSY): This 2D NMR experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another. For this compound, COSY would be critical in establishing the substitution pattern on both aromatic rings by showing correlations between neighboring aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons with those of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on their attached, and usually more easily assigned, proton signals. For instance, the benzylic proton signal would show a cross-peak with the benzylic carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is invaluable for piecing together the molecular structure. Key HMBC correlations for this compound would include the correlation from the methyl protons to the ester carbonyl carbon and from the benzylic protons to the carbons of the benzyl ring and the ether-linked carbon of the benzoate ring.

Table 1: Predicted 2D NMR Correlations for this compound

ExperimentCorrelating ProtonsCorrelating CarbonsStructural Information Confirmed
COSYAromatic H's ↔ Aromatic H'sN/ASubstitution pattern on both aromatic rings.
HSQC/HMQC-OCH₃-OCH₃ CarbonDirect C-H bond of the methyl ester group.
HSQC/HMQC-OCH₂-Ph-OCH₂-Ph CarbonDirect C-H bond of the benzylic group.
HMBC-OCH₃Ester C=OConnectivity of the methyl group to the ester function.
HMBC-OCH₂-PhC-O (benzoate ring), Benzyl ring carbonsConnectivity of the benzyloxy group to the benzoate ring.
HMBCAromatic H's (benzoate)C=O, C-Br, C-OAssignment of aromatic carbons in the benzoate ring.

Solid-State NMR Analysis

While solution-state NMR characterizes molecules in a dynamic, solvated state, solid-state NMR (SSNMR) provides crucial information about the structure, packing, and dynamics of molecules in their crystalline or amorphous solid forms. europeanpharmaceuticalreview.com For this compound, SSNMR can be particularly useful for identifying and characterizing polymorphs (different crystalline forms), which can have distinct physical properties. europeanpharmaceuticalreview.com The technique can determine the number of crystallographically inequivalent molecules in the unit cell and provide insights into intermolecular interactions, such as hydrogen bonding and packing arrangements within the crystal lattice. europeanpharmaceuticalreview.com

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. nih.govmdpi.com For this compound (C₁₅H₁₃BrO₃), HRMS is essential for confirming its molecular formula. A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Table 2: HRMS Data for this compound

Molecular FormulaIsotopeCalculated Exact Mass (Da)
C₁₅H₁₃⁷⁹BrO₃⁷⁹Br320.00481
C₁₅H₁₃⁸¹BrO₃⁸¹Br322.00276

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented to produce smaller ions. wikipedia.org The analysis of these fragments provides detailed structural information. nih.govnih.gov For this compound, MS/MS experiments would reveal characteristic fragmentation pathways. The major fragmentation is often initiated by cleavage of the weakest bonds or results in the formation of stable ions or neutral molecules. wikipedia.org

Key expected fragmentation pathways include:

Loss of a methoxy (B1213986) radical (•OCH₃): leading to the [M - 31]⁺ ion.

Loss of the entire benzyloxy group: Cleavage of the ether bond can lead to a stable benzyl cation (C₇H₇⁺) at m/z 91, a hallmark of benzyl-containing compounds.

Loss of a bromine atom: leading to the [M - 79/81]⁺ ion.

Cleavage of the ester group: Fragmentation can occur with the loss of the carbomethoxy group (•COOCH₃), resulting in the [M - 59]⁺ ion.

Table 3: Predicted MS/MS Fragmentation of this compound

Fragment Ion (Formula)m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Proposed Neutral Loss
[C₁₄H₁₀BrO₂]⁺289291•OCH₃ (methoxy radical)
[C₈H₆BrO₂]⁺213215C₇H₇• (benzyl radical)
[C₇H₇]⁺9191C₈H₆BrO₃•
[C₁₄H₁₀BrO]⁺289291CH₂O (formaldehyde)
[C₁₅H₁₃O₃]⁺241241•Br (bromine radical)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. These two techniques are often complementary.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is particularly sensitive to polar bonds. For this compound, strong absorption bands would be expected for the C=O bond of the ester and the C-O bonds of the ester and ether linkages.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds and vibrations of the carbon skeleton. currentseparations.com Aromatic ring vibrations are often strong in Raman spectra.

The combined use of IR and Raman spectroscopy allows for a comprehensive analysis of the functional groups within the molecule, confirming the presence of the ester, ether, and substituted aromatic rings. ijtsrd.comresearchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
Aromatic C-HStretching3100 - 3000MediumStrong
Aliphatic C-H (-CH₃, -CH₂-)Stretching3000 - 2850MediumMedium
Ester C=OStretching1730 - 1715StrongMedium
Aromatic C=CStretching1600 - 1450Medium-StrongStrong
Ester C-OStretching1300 - 1200StrongWeak
Ether C-OStretching1150 - 1050StrongWeak
C-BrStretching680 - 515Medium-StrongStrong

X-ray Crystallography for Solid-State Structural Elucidation

No published X-ray crystallographic data for this compound was found. Consequently, details regarding its crystal system, space group, unit cell dimensions, and other solid-state structural parameters are not available.

Computational and Theoretical Studies of Methyl 3 Benzyloxy 5 Bromobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a molecule like Methyl 3-(benzyloxy)-5-bromobenzoate, DFT calculations would typically be performed using a functional such as B3LYP and a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

The primary outputs of these calculations would be the optimized molecular geometry and a wealth of electronic properties. Key parameters that would be determined include the distribution of electron density, the electrostatic potential, and various reactivity descriptors. For instance, the calculated atomic charges would indicate the most electron-rich and electron-deficient sites in the molecule. In this compound, the oxygen atoms of the ester and ether groups are expected to carry significant negative charges, while the carbonyl carbon and the carbon atom attached to the bromine would be electrophilic centers.

Illustrative Data Table: Calculated Electronic Properties of this compound

PropertyIllustrative ValueSignificance
Total Dipole Moment~2.5 DIndicates the overall polarity of the molecule.
Electronic Energy-A measure of the molecule's stability.
Mulliken Atomic ChargesC(carbonyl): +0.6e, O(carbonyl): -0.5e, O(ether): -0.4e, Br: -0.1eHighlights the electrophilic and nucleophilic centers.

Molecular Orbital Analysis and Frontier Orbital Theory

A deeper understanding of the chemical reactivity and electronic transitions of this compound can be achieved through molecular orbital (MO) analysis, particularly focusing on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region of the molecule from which an electron is most likely to be donated, thus indicating its nucleophilic character. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring, particularly at the positions ortho and para to the activating benzyloxy group. The LUMO, conversely, represents the region where an electron is most likely to be accepted, indicating the molecule's electrophilic character. The LUMO is anticipated to be distributed over the ester group and the carbon-bromine bond, suggesting these are the likely sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Illustrative Data Table: Frontier Orbital Properties of this compound

ParameterIllustrative ValueInterpretation
HOMO Energy-6.5 eVRelated to the ionization potential and electron-donating ability.
LUMO Energy-1.2 eVRelated to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap5.3 eVIndicates high kinetic stability and relatively low reactivity.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the most favorable reaction pathway. This involves locating and characterizing the structures of transition states—the high-energy intermediates that connect reactants and products.

For example, in a nucleophilic aromatic substitution reaction where the bromine atom is displaced, DFT calculations could be used to model the approach of a nucleophile to the aromatic ring. The calculations would determine the structure and energy of the transition state, providing the activation energy for the reaction. A lower activation energy would indicate a more facile reaction. This type of modeling is instrumental in predicting reaction outcomes and optimizing reaction conditions.

Conformational Analysis and Energy Landscapes

The presence of the flexible benzyloxy group in this compound means that the molecule can exist in multiple conformations. Conformational analysis is used to identify the most stable arrangement of the atoms in space. By systematically rotating the rotatable bonds (such as the C-O bonds of the ether linkage) and calculating the energy of each resulting conformation, an energy landscape can be constructed.

The global minimum on this landscape corresponds to the most stable, and therefore most abundant, conformation of the molecule. The energy differences between various conformers can also be determined, providing insight into the molecule's flexibility and the populations of different conformers at a given temperature. This information is critical as the conformation of a molecule can significantly influence its reactivity and biological activity.

Quantitative Structure-Activity Relationships (QSAR) for Related Analogues (Theoretical Modeling)

While direct biological activity data for this compound may be limited, Quantitative Structure-Activity Relationship (QSAR) modeling can be used to predict its potential biological activities based on a dataset of structurally related compounds with known activities.

In a QSAR study, a set of molecular descriptors (such as electronic, steric, and hydrophobic properties) are calculated for a series of analogous compounds. A statistical model is then developed to correlate these descriptors with the observed biological activity. This model can then be used to predict the activity of new compounds, such as this compound, without the need for experimental testing. For instance, a QSAR model built on a series of brominated aromatic esters with known antifungal activity could predict the potential of this compound as an antifungal agent.

Illustrative Data Table: Molecular Descriptors for QSAR Modeling of this compound Analogues

DescriptorIllustrative ValueDescription
LogP4.2A measure of the molecule's hydrophobicity.
Molecular Weight321.17 g/mol The mass of the molecule.
Polar Surface Area35.5 ŲRelated to the molecule's ability to form hydrogen bonds.
Number of Rotatable Bonds4A measure of the molecule's conformational flexibility.

Future Directions and Emerging Research Avenues for Methyl 3 Benzyloxy 5 Bromobenzoate

Development of Novel Catalytic Systems for Transformations

The bromine atom on the aromatic ring of Methyl 3-(benzyloxy)-5-bromobenzoate serves as a prime handle for a multitude of transition metal-catalyzed cross-coupling reactions. Future research will likely focus on developing and applying novel catalytic systems to enhance the efficiency, selectivity, and scope of these transformations.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, are foundational and will continue to be optimized. nih.govorganic-chemistry.orgwikipedia.org Research could target the use of ligand-free palladium systems or palladium-on-charcoal catalysts to create more sustainable and cost-effective processes. researchgate.netresearchgate.net Furthermore, the development of multimetallic catalytic systems, for instance combining palladium with nickel or gold, could enable unique transformations not achievable with a single catalyst, such as the cross-coupling of two different aryl halides. shoko-sc.co.jporganic-chemistry.orgresearchgate.net

Beyond palladium, ruthenium-catalyzed C–O activation presents a compelling avenue, especially given the presence of the benzyloxy group. imperial.ac.uk Novel ruthenium carbonyl complexes could be explored for their ability to selectively cleave the C(aryl)-O bond, offering an alternative reaction pathway to the more common C-Br bond functionalization. imperial.ac.uk The development of catalysts that can selectively functionalize either the C-Br bond or the C-O bond based on tunable reaction conditions would represent a significant advancement.

Catalytic SystemPotential Transformation of this compoundResearch Goal
Palladium/Phosphine Ligands Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings at the C-Br position. nih.govorganic-chemistry.orgwikipedia.orgOptimization for higher yields, lower catalyst loadings, and broader substrate scope.
Ligand-Free Palladium Cross-coupling reactions. researchgate.netDevelopment of more sustainable and industrially viable synthetic routes.
Multimetallic (e.g., Pd/Ni) Selective cross-Ullman type reactions. shoko-sc.co.jporganic-chemistry.orgAccessing complex biaryl structures by coupling with other aryl halides or triflates.
Ruthenium Carbonyls C-O bond activation and subsequent functionalization. imperial.ac.ukOrthogonal reactivity to C-Br bond, enabling sequential derivatization.

Exploration of Photoredox and Electro-Organic Chemistry Applications

The fields of photoredox and electro-organic chemistry offer mild and powerful alternatives to traditional thermal methods for chemical synthesis. The aryl bromide moiety in this compound is an ideal substrate for such transformations.

Visible-light photoredox catalysis can be used to activate the C-Br bond, generating aryl radicals under exceptionally mild conditions. nih.govchemrxiv.org These radicals can then participate in a variety of bond-forming reactions, including C-H arylations and cross-couplings, without the need for stoichiometric organometallic reagents. nih.govacs.org Future research could focus on using semiconductor quantum dots or inexpensive organic dyes as photocatalysts to drive these transformations, enhancing the green credentials of the synthetic process. nih.govchemrxiv.org Such methods could be applied for late-stage functionalization, a critical strategy in medicinal chemistry. libretexts.org

Similarly, electro-organic synthesis provides a reagent-free method for oxidation and reduction. organic-chemistry.orgrsc.org The C-Br bond can be electrochemically reduced to generate reactive intermediates. Dual electro/nickel-catalyzed systems, for example, can achieve redox-neutral cross-coupling reactions between aryl bromides and carboxylic acids. rsc.org Investigating the electrochemical reductive cleavage of the benzyl (B1604629) ether group is another promising direction, potentially offering a selective deprotection strategy under mild, electronically controlled conditions. uvic.ca

MethodPotential TransformationAdvantage
Visible-Light Photoredox Catalysis Generation of aryl radicals from the C-Br bond for C-C and C-heteroatom bond formation. chemrxiv.orgacs.orgExtremely mild reaction conditions, high functional group tolerance.
Electro-Organic Synthesis Reductive activation of the C-Br bond for cross-coupling reactions. rsc.orgAvoids chemical reductants/oxidants, precise control of redox potential.
Electro-Organic Synthesis Reductive cleavage of the benzyl ether C-O bond. uvic.caOrthogonal deprotection strategy to traditional hydrogenation or acidolysis.

Integration into Supramolecular Assembly Research

Supramolecular chemistry, the study of non-covalent interactions, is a rapidly expanding field with applications in materials science, sensing, and drug delivery. The functional groups on this compound make it a candidate for incorporation into complex supramolecular architectures.

The bromine atom can act as a halogen bond (XB) donor. uvic.caorganic-chemistry.org Halogen bonding is a directional, non-covalent interaction that is increasingly being used to construct ordered solid-state materials and to control molecular assembly in solution. uvic.caorganic-chemistry.orgnih.gov Future work could explore the co-crystallization of this compound with halogen bond acceptors to create novel liquid crystals or porous organic frameworks. The interplay between halogen bonding and π-π stacking interactions from the aromatic rings could lead to the formation of intricate and functional self-assembled structures. uvic.caacs.org Studies have shown that halogenation can influence the chirality and photophysical properties of self-assembled systems. mt.com

Design and Synthesis of Highly Functionalized Derivatives with Tunable Reactivity

This compound is an excellent starting point for the synthesis of a library of more complex, highly functionalized derivatives. The strategic placement of its functional groups allows for sequential and orthogonal chemical modifications.

For instance, the C-Br bond can be converted into a boronic ester via an iridium-catalyzed C-H activation/borylation sequence, followed by oxidation to introduce a hydroxyl group. ethz.ch This would yield a phenol (B47542) derivative, which could then be further functionalized. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or reduced to a primary alcohol, opening up possibilities for amide bond formation or further etherification.

A key research avenue would be the design of derivatives where the electronic properties of the aromatic ring are systematically altered. By introducing electron-donating or electron-withdrawing groups via cross-coupling at the bromine position, the reactivity of the other positions on the ring, as well as the lability of the benzyl ether, can be fine-tuned. This would create a set of building blocks with predictable and tunable reactivity for use in complex molecule synthesis.

In Situ Spectroscopic Studies of Reaction Mechanisms

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new ones. The application of in situ spectroscopic techniques to study reactions involving this compound could provide invaluable mechanistic insights.

Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy, as well as nuclear magnetic resonance (NMR) spectroscopy, can monitor the real-time concentration of reactants, intermediates, and products. shoko-sc.co.jpmt.com Applying these methods to palladium-catalyzed cross-coupling reactions, for example, could help identify the catalyst's resting state, determine the rate-limiting step, and uncover catalyst deactivation pathways. nih.gov Kinetic studies using these techniques can distinguish between different mechanistic proposals, such as those for the Buchwald-Hartwig amination. chemrxiv.orgacs.orgnih.gov

Furthermore, in situ spectroscopy could be used to study the mechanism of benzyl ether cleavage under various conditions (e.g., acidic, reductive). libretexts.orgrsc.org Understanding the intermediates and transition states in this process would allow for the development of more selective and efficient deprotection protocols, which is of great importance in multi-step organic synthesis.

In Situ TechniqueReaction to StudyMechanistic Question to Address
NMR Spectroscopy Buchwald-Hartwig amination at the C-Br position. chemrxiv.orgWhat is the catalyst's resting state? Is oxidative addition or reductive elimination rate-limiting?
FTIR Spectroscopy Suzuki coupling with a boronic acid.How does the base affect the rate of transmetalation?
Raman Spectroscopy Sonogashira coupling with a terminal alkyne. shoko-sc.co.jpCan catalytic intermediates on a heterogeneous catalyst surface be identified?
NMR/FTIR Spectroscopy Acid-catalyzed cleavage of the benzyl ether. libretexts.orgrsc.orgWhat is the nature of the key intermediates (e.g., carbocation, oxonium ion)?

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a versatile tool for addressing challenges in organic synthesis, materials science, and beyond.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Adjust stoichiometry of benzyl bromide (1.2–1.5 equiv) to minimize side products.
  • Use anhydrous conditions to prevent hydrolysis of intermediates.

How can researchers characterize this compound using spectroscopic and analytical methods?

Basic Research Question
Key Techniques :

  • NMR :
    • ¹H NMR : Look for signals at δ 7.4–7.6 ppm (benzyl aromatic protons), δ 5.1 ppm (OCH₂Ph), and δ 3.9 ppm (COOCH₃). reports similar splitting patterns for methyl benzoate derivatives .
    • ¹³C NMR : Confirm ester carbonyl (~168 ppm) and benzyloxy carbons (~70 ppm).
  • HRMS : Validate molecular ion ([M+H]⁺) at m/z 335.0 (C₁₅H₁₃BrO₃⁺). provides analogous HRMS data for brominated esters .
  • Elemental Analysis : Compare experimental vs. theoretical C/H/Br percentages (e.g., C: 53.76%, H: 3.91%, Br: 23.84%).

Advanced Research Question

  • Retrosynthetic Analysis : Tools like AI-driven synthesis planners (e.g., Reaxys, Pistachio) predict feasible routes by analyzing reaction databases. highlights the use of such tools for benzamide derivatives .
  • DFT Calculations : Optimize transition states for bromination or benzyloxy group installation to predict regioselectivity.
  • Docking Studies : Screen derivatives for bioactivity by modeling interactions with target proteins (e.g., enzymes inhibited by aromatic esters).

Q. Methodology :

Input the target structure into software like Gaussian or Schrödinger Suite.

Simulate reaction pathways and compare energy barriers.

Validate predictions with small-scale experiments.

How should researchers resolve discrepancies between experimental and theoretical analytical data?

Advanced Research Question
Case Example : If elemental analysis shows C% = 52.5% vs. calc. 53.76%:

Purity Check : Recrystallize the compound (use ethanol/water) and repeat analysis.

Byproduct Identification : Perform LC-MS to detect unreacted starting material or decomposition products.

Crystallography : If available, obtain X-ray structure (SHELX refinement, ) to confirm molecular geometry .

Q. Troubleshooting :

  • Contaminated solvents? Test via blank runs.
  • Incomplete drying? Use high-vacuum drying for hygroscopic intermediates.

What strategies improve the stability of this compound during storage and reactions?

Advanced Research Question

  • Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation.
  • Handling Air-Sensitive Intermediates : Use Schlenk techniques for benzyloxy group installation ( recommends anhydrous conditions for similar compounds) .
  • Stabilizers : Add radical inhibitors (e.g., BHT) during bromination to prevent radical side reactions.

How can researchers leverage cross-coupling reactions to functionalize this compound?

Advanced Research Question
Example Reactions :

  • Suzuki-Miyaura : Replace Br with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄, K₂CO₃). lists brominated benzoic acids used in coupling .
  • Buchwald-Hartwig : Introduce amines at the bromine position for drug-discovery applications.

Q. Optimization :

  • Screen ligands (XPhos, SPhos) for better catalytic activity.
  • Use microwave-assisted synthesis to reduce reaction time.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.